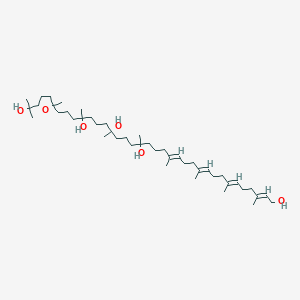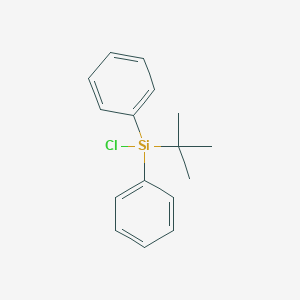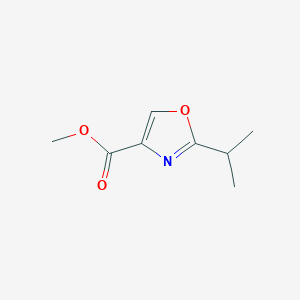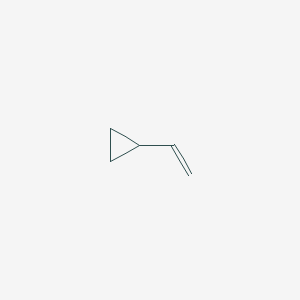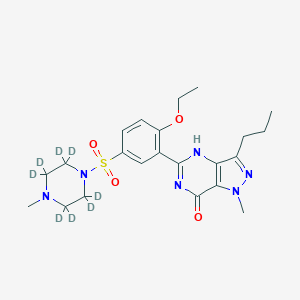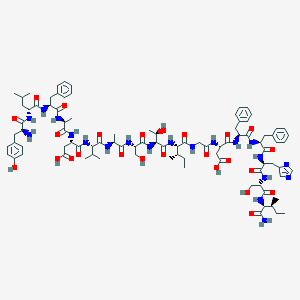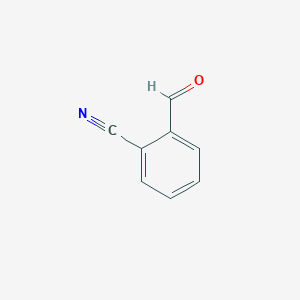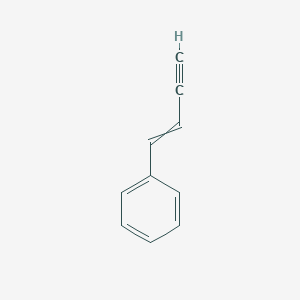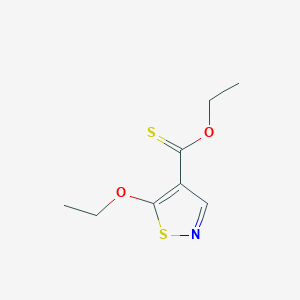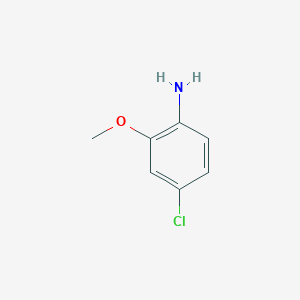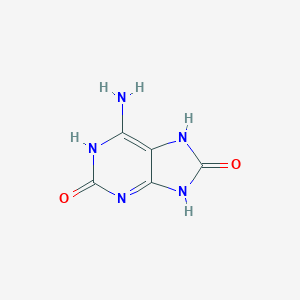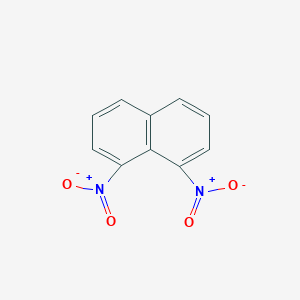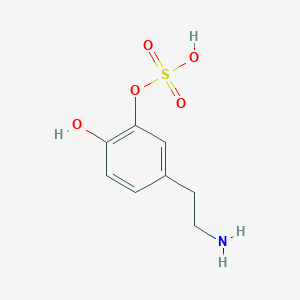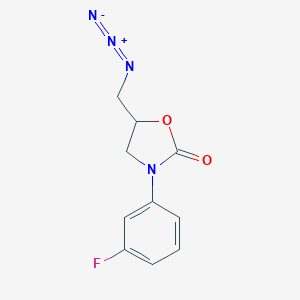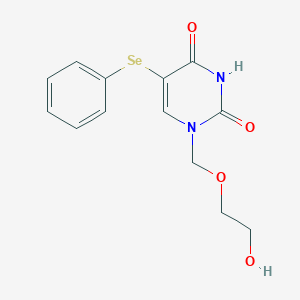
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, also known as PTP1B inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for drug development. In addition, this compound has also been studied for its potential anti-cancer properties, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells.
作用机制
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, which is a negative regulator of insulin signaling. By inhibiting 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. In addition, 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has also been shown to activate the leptin signaling pathway, which regulates appetite and energy expenditure.
生化和生理效应
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione activity in a dose-dependent manner. In vivo studies have also shown that 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound leads to improved glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, this compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
实验室实验的优点和局限性
One advantage of using 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its high potency and specificity for 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in various cellular processes. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione. One area of focus is the development of more potent and selective 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibitors for use as therapeutics. Another area of interest is the investigation of the anti-cancer properties of this compound, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the physiological effects of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound, as well as its potential side effects and toxicity in vivo.
合成方法
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with phenylselenyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylene glycol and formaldehyde to form the final product. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
属性
CAS 编号 |
153081-01-7 |
|---|---|
产品名称 |
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione |
分子式 |
C13H14N2O4Se |
分子量 |
341.2 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI 键 |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
规范 SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
其他 CAS 编号 |
153081-01-7 |
同义词 |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



